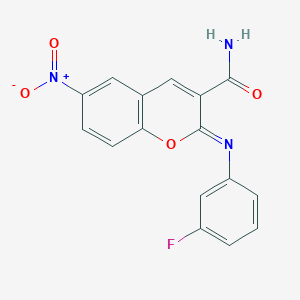
(Z)-2-((3-fluorophenyl)imino)-6-nitro-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-((3-fluorophenyl)imino)-6-nitro-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C16H10FN3O4 and its molecular weight is 327.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-2-((3-fluorophenyl)imino)-6-nitro-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, characterized by its unique structural features that include a fluorinated phenyl group and a nitro substituent. This compound has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H15FN2O2, with a molecular weight of 358.372 g/mol. The compound features a carbon-nitrogen double bond characteristic of imines, which plays a crucial role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H15FN2O2 |
| Molecular Weight | 358.372 g/mol |
| Purity | ≥95% |
| IUPAC Name | 2-(3-fluorophenyl)imino-N-phenylchromene-3-carboxamide |
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through receptor antagonism and enzyme inhibition. Notably, studies have explored their interactions with P2Y receptors, which are implicated in inflammatory and neurodegenerative diseases.
- P2Y Receptor Antagonism : A study on 2H-chromene derivatives revealed that certain analogs function as antagonists at the P2Y6 receptor. While specific data on this compound's activity at this receptor is limited, the structural similarities suggest potential antagonistic properties against calcium mobilization induced by UDP in astrocytoma cells .
- Inhibitory Effects on Cancer Pathways : Compounds in this class have been investigated for their role as inhibitors of hypoxia-inducible factor 2 alpha (HIF-2α), a critical factor in cancer progression. HIF-2α inhibitors have shown promise in preclinical models for treating various cancers .
Case Studies
Several studies highlight the biological efficacy of related chromene derivatives:
- Anti-Cancer Activity : In vitro studies demonstrated that certain chromene derivatives exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Properties : Research has indicated that chromene-based compounds can display antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use as antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the chromene core. Modifications at the phenyl ring and nitro group have been shown to significantly affect the potency and selectivity of these compounds towards specific biological targets.
Table 2: Summary of Structure-Activity Relationships
| Substituent | Effect on Activity |
|---|---|
| Fluorine at para position | Enhanced receptor binding affinity |
| Nitro group | Increased cytotoxicity in cancer cells |
| Alkynes | Modulated antagonistic potency |
Properties
IUPAC Name |
2-(3-fluorophenyl)imino-6-nitrochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O4/c17-10-2-1-3-11(8-10)19-16-13(15(18)21)7-9-6-12(20(22)23)4-5-14(9)24-16/h1-8H,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCXJKDYWSJAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














